molecular formula C14H18N4O8 B566083 (4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester CAS No. 1442873-91-7

(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester

Cat. No.: B566083
CAS No.: 1442873-91-7
M. Wt: 370.318
InChI Key: DMLIIKCIUVVBPP-FRNCOOQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H18N4O8 and its molecular weight is 370.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Diastereoisomeric Methyl Esters

This compound has been investigated for its use in the synthesis of diastereoisomeric methyl esters of 2,4-dimethoxytetrahydropyran-6-carboxylic acid. The research involved the treatment of a related ester with methanolic hydrogen chloride, leading to alcoholysis and subsequent formation of stereoisomeric methyl esters. This study highlights the compound's utility in stereochemical transformations and the synthesis of complex molecules with potential applications in medicinal chemistry and materials science Zamojski, Chmielewski, & Konowal, 1970.

Derivatives as Starting Materials in Monosaccharide Synthesis

Another study focused on the synthesis of derivatives from the butyl ester of cis,trans-5,6-dihydro-2-methoxy-2H-pyran-6-carboxylic acid, which is structurally related to the queried compound. These derivatives were used as starting materials for the synthesis of monosaccharides, demonstrating the compound's role in synthesizing complex sugars and highlighting its importance in the field of carbohydrate chemistry Banaszek & Zamojski, 1972.

Synthon for Synthesis of 2H-Pyran-2-ones

Further research has utilized related compounds as synthons for the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, showcasing the compound's utility in creating heterocyclic structures that are prevalent in many biologically active molecules. This indicates its potential application in the development of pharmaceuticals and agrochemicals Kočevar, Kepe, Petrič, Polanc, & Verček, 1992.

Role in Synthesis of Fluorinated Compounds

Another application involves the synthesis of fluorinated compounds, where a structurally similar compound was synthesized and reacted with various nucleophiles. The study of these reactions and the resulting fluorinated derivatives is crucial for the development of materials and pharmaceuticals with enhanced properties due to the presence of fluorine atoms Pimenova, Krasnych, Goun, & Miles, 2003.

Properties

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-azido-2-[(S)-methoxy-[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O8/c1-6(19)16-10-7(17-18-15)4-8(13(20)23-3)25-12(10)11(22-2)9-5-24-14(21)26-9/h4,7,9-12H,5H2,1-3H3,(H,16,19)/t7-,9+,10+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLIIKCIUVVBPP-FRNCOOQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C2COC(=O)O2)OC)C(=O)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@H]2COC(=O)O2)OC)C(=O)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.